![molecular formula C10H13NO4S B5552180 ethyl 2-[(methylsulfonyl)amino]benzoate](/img/structure/B5552180.png)

ethyl 2-[(methylsulfonyl)amino]benzoate

Übersicht

Beschreibung

Synthesis Analysis

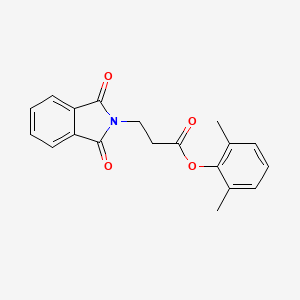

The synthesis of ethyl 2-[(methylsulfonyl)amino]benzoate derivatives involves multiple steps, including reactions such as etherification, sulfonyl chloride formation, amine reactions, and esterification. For example, the synthesis of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, from salicylic acid involves these steps, with optimization leading to significant improvements in yield (Xu et al., 2018).

Molecular Structure Analysis

The molecular structure of ethyl 2-[(methylsulfonyl)amino]benzoate derivatives can be complex. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined using single-crystal X-ray crystallography, highlighting the intricate hydrogen bonding and molecular interactions within the compound (Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 2-[(methylsulfonyl)amino]benzoate and its derivatives participate in a variety of chemical reactions. The kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin, for example, follows pseudo-first-order kinetics and is acid catalyzed, with the rate increasing with temperature and pH (Di Loreto et al., 2002).

Physical Properties Analysis

The physical properties of ethyl 2-[(methylsulfonyl)amino]benzoate derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their potential applications. The crystal and molecular-electronic structure of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized, providing insights into their stereochemistry and reactivity (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with other substances, potential for chemical modifications, and stability under various conditions, are essential for the development of ethyl 2-[(methylsulfonyl)amino]benzoate-based compounds for any application. For instance, the process optimization for the synthesis of intermediates like methyl 2-methoxy-5-aminosulfonyl benzoate shows the impact of reaction conditions on the yield and purity of the final product (Xu et al., 2018).

Wissenschaftliche Forschungsanwendungen

Pharmacological Potential in Preterm Labor Treatment

Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride (SAR150640) is studied for its potential as a β3-adrenoceptor agonist for the treatment of preterm labor. SAR150640 demonstrates high affinity and potency in increasing cAMP production in human cells expressing β3-adrenoceptors. It also exhibits inhibitory effects on spontaneous contractions in human near-term myometrial strips, indicating a potential therapeutic use for preterm labor management (Croci et al., 2007).

Kinetics and Chemical Transformation

The kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate (ASB) to saccharin were investigated in aqueous solutions. Understanding these reactions is crucial for the pharmaceutical and chemical industry. The reaction follows pseudo-first-order kinetics, and the rate constant varies with temperature and pH. This study contributes to the fundamental understanding of the chemical properties of similar compounds (Di Loreto et al., 2002).

Molecular Structure and Interactions

The molecular structure and interactions of rac-Ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate were characterized. This research is significant in understanding the molecular configurations and potential applications in various fields like material science or pharmacology (Hu et al., 2011).

Biodegradation Studies

Studies on the biodegradation of chlorimuron-ethyl, a herbicide which includes ethyl-2-[[[[(4-methoxy-6-chloro-pyrimidin-2-yl)amino]carbonyl]amino]sulfonyl]benzoate, by microorganisms like Aspergillus niger and Rhodococcus sp. D310-1 provide insights into environmental remediation and microbial degradation pathways. Understanding these pathways is crucial for developing strategies to mitigate environmental contamination by such compounds (Sharma et al., 2012; Li et al., 2016).

Applications in Optical Nonlinear Properties

Research into the synthesis and optical nonlinear properties of derived Schiff base compounds from ethyl-4-amino benzoate, which is structurally similar to ethyl 2-[(methylsulfonyl)amino]benzoate, explores applications in fields like photonics. Such studies contribute to developing new materials with specific optical properties for technological applications (Abdullmajed et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 2-(methanesulfonamido)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-6-4-5-7-9(8)11-16(2,13)14/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQPXAAMGKTIPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(methylsulfonyl)amino]benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-4-(methoxymethyl)-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5552104.png)

![1-{[1-(2-piperazin-1-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}azepan-4-ol](/img/structure/B5552108.png)

![(1R*,3S*)-7-[(8-chloroquinolin-2-yl)carbonyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5552110.png)

![(3R*,4S*)-3,4-dimethyl-1-[3-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]piperidin-4-ol](/img/structure/B5552125.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide](/img/structure/B5552146.png)

![5-(4-bromophenyl)-4-(methylthio)thieno[2,3-d]pyrimidine](/img/structure/B5552149.png)

![N-(3-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5552165.png)

![methyl 4-{2-[(2,3,6-trimethylphenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B5552172.png)

![2-(3-chlorophenyl)-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]acetamide hydrochloride](/img/structure/B5552175.png)

![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-indol-3-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinamine](/img/structure/B5552177.png)

![4,6,8-trimethyl-N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}-2-quinazolinamine](/img/structure/B5552187.png)